molecular formula C18H18N4OS B188235 3-(4-Antipyrinyl)-1-phenyl-2-thiourea CAS No. 51641-29-3

3-(4-Antipyrinyl)-1-phenyl-2-thiourea

Cat. No.: B188235
CAS No.: 51641-29-3
M. Wt: 338.4 g/mol
InChI Key: YGXLLLUEADCXET-UHFFFAOYSA-N
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Description

3-(4-Antipyrinyl)-1-phenyl-2-thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of an antipyrine moiety, which is a derivative of pyrazolone, and a phenyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea typically involves the reaction of 4-aminoantipyrine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Aminoantipyrine+Phenyl isothiocyanateThis compound\text{4-Aminoantipyrine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} 4-Aminoantipyrine+Phenyl isothiocyanate→this compound

The reaction mixture is usually heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Antipyrinyl)-1-phenyl-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea is largely dependent on its interaction with biological targets. The antipyrine moiety is known to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response. Additionally, the thiourea group can interact with metal ions, forming complexes that may exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the antipyrine and thiourea moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLLLUEADCXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199587
Record name Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51641-29-3
Record name 3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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